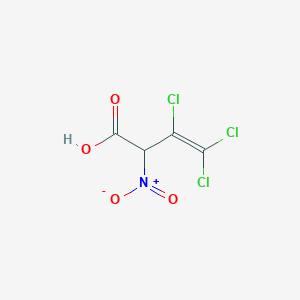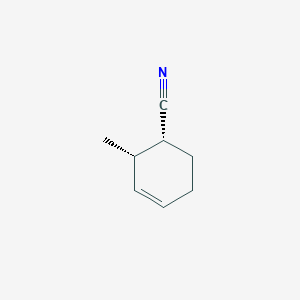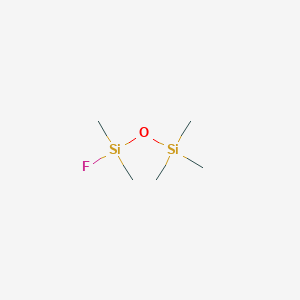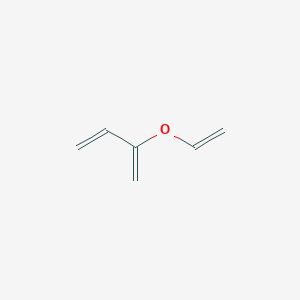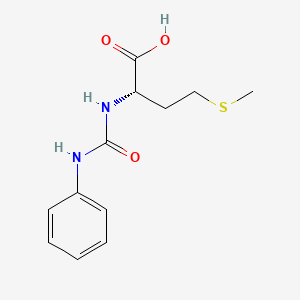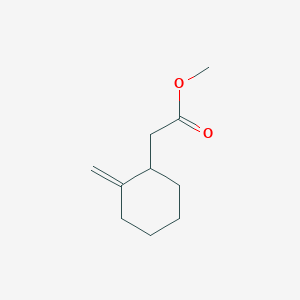
Cyclohexaneacetic acid, 2-methylene-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexaneacetic acid, 2-methylene-, methyl ester is an organic compound with the molecular formula C10H16O2. It is a derivative of cyclohexaneacetic acid, where the carboxylic acid group is esterified with methanol, and a methylene group is introduced at the 2-position. This compound is known for its applications in various chemical reactions and its utility in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexaneacetic acid, 2-methylene-, methyl ester can be synthesized through several methods. One common approach involves the esterification of cyclohexaneacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of diazomethane, which reacts with cyclohexaneacetic acid to form the methyl ester. This reaction is highly efficient but requires careful handling due to the explosive nature of diazomethane .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced catalysts and purification techniques further enhances the efficiency of the industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexaneacetic acid, 2-methylene-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexaneacetic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylene group at the 2-position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.
Substitution: Nucleophiles such as Grignard reagents can be used for substitution reactions at the methylene group.
Major Products Formed
Oxidation: Cyclohexaneacetic acid derivatives.
Reduction: Cyclohexaneacetic alcohol.
Substitution: Various substituted cyclohexaneacetic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclohexaneacetic acid, 2-methylene-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cyclohexaneacetic acid, 2-methylene-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions. The methylene group at the 2-position can act as a reactive site for nucleophilic attack, leading to the formation of various derivatives.
Comparación Con Compuestos Similares
Cyclohexaneacetic acid, 2-methylene-, methyl ester can be compared with other similar compounds such as:
Cyclohexaneacetic acid, methyl ester: Lacks the methylene group at the 2-position, making it less reactive in certain substitution reactions.
Cyclopropanecarboxylic acid, 2-methylene-, methyl ester: Contains a cyclopropane ring instead of a cyclohexane ring, leading to different chemical properties and reactivity.
The presence of the methylene group at the 2-position in this compound makes it unique and more versatile in various chemical reactions compared to its analogs.
Propiedades
Número CAS |
54445-54-4 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
methyl 2-(2-methylidenecyclohexyl)acetate |
InChI |
InChI=1S/C10H16O2/c1-8-5-3-4-6-9(8)7-10(11)12-2/h9H,1,3-7H2,2H3 |
Clave InChI |
URMACGJRBBRYSY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1CCCCC1=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


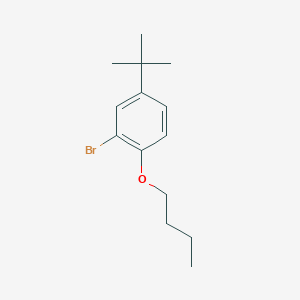
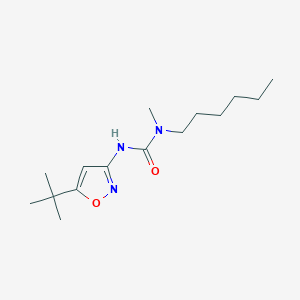
![N,N-Dimethyl-N'-{4-[(3,5,6-trichloropyridin-2-yl)oxy]phenyl}urea](/img/structure/B14630031.png)
![Ethyl 7-ethyl-6-oxooctahydro-2h-pyrazino[1,2-c]pyrimidine-2-carboxylate](/img/structure/B14630041.png)
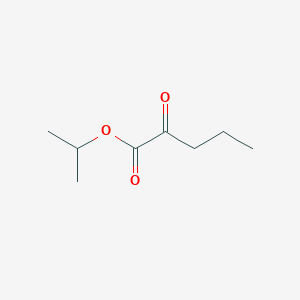


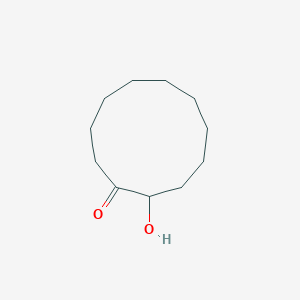
![4-Amino-N-[(4-aminophenyl)carbamoyl]benzamide](/img/structure/B14630065.png)
